2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide, often involves the condensation of hydroximinomethyl ketones with ketones and ammonium acetate, leading to the formation of imidazole N-oxides and subsequently, stable nitroxyl radicals upon oxidation with lead dioxide in methanol (Kirilyuk et al., 1991). Other synthetic approaches include reactions with isocyanates, phenyl isothiocyanate, and dimethyl acetylenedicarboxylate, showcasing the compound's versatility in chemical synthesis (Bakunova et al., 2001).
Molecular Structure Analysis
Spectroscopic methods, including FT-IR and NMR, are utilized to analyze the molecular structure of imidazole derivatives. These studies provide insights into the vibrational frequencies, chemical shifts, and molecular orbitals, aiding in understanding the molecule's stability and reactivity (Benzon et al., 2015).
Chemical Reactions and Properties
Imidazole derivatives undergo various chemical reactions, including 1,3-dipolar cycloaddition, demonstrating their reactivity towards different chemical groups. These reactions are crucial for further modifications and applications of the compound (Bakunova et al., 2001). The electrochemical oxidation of 2H-imidazole N-oxides has also been studied, revealing the formation of radical cations and the interaction with methanol (Irtegova et al., 2002).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as hyperpolarizability and sensitivity towards autoxidation and hydrolysis, are investigated to assess their potential in nonlinear optical applications and their stability under various conditions (Benzon et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are explored through NBO analysis, frontier molecular orbitals, and molecular docking studies. These analyses help in understanding the global and local reactivity properties of imidazole derivatives (Benzon et al., 2017).
Scientific Research Applications
Spin Trapping Applications :
- 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide is effective in spin trapping, particularly for O-, C-, and S-centered radicals and peroxynitrite. It forms spin adducts with these radicals, offering potential applications in chemical and biological systems for detecting these radicals (Dikalov, Kirilyuk, & Grigor’ev, 1996).
Chemical Reactivity :
- In 1,3-Dipolar cycloaddition reactions, this compound shows selective reactivity, not entering into reactions with certain compounds like isocyanates or phenyl isothiocyanate, suggesting specific reactivity patterns that could be useful in synthetic chemistry (Bakunova, Kirilyuk, & Grigor̕ev, 2001).
Electrochemical Studies :
- Its electrochemical oxidation properties have been explored, indicating the formation of radical cations and potential reactions with substances like methanol. This suggests its utility in studying radical-related electrochemical processes (Irtegova, Starichenko, Kirilyuk, & Grigor̕ev, 2002).
Biological Systems and Spin Trapping :
- It has shown promise in biological systems for spin trapping, particularly due to its selectivity and effectiveness in trapping various radicals without reacting with superoxide, which can be advantageous for specific applications in biology and medicine (Klauschenz, Haseloff, Volodarskii, & Blasig, 1994).
Material Science and Nanotechnology :
- The compound has been discussed as a precursor in the synthesis of nano-materials, particularly for zinc oxide nanoparticles, highlighting its potential application in material science and nanotechnology (Padhy, Chetia, Mishra, Pati, & Iyer, 2010).
Safety and Hazards
Future Directions
Imidazoles have become an important synthon in the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to form two equivalent tautomeric forms, which may contribute to its diverse biological activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is a white or off-white crystalline solid , suggesting that it may have good solubility in polar solvents.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they can induce various molecular and cellular changes .
properties
IUPAC Name |
2,2-dimethyl-1-oxido-4-phenylimidazol-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-11(2)12-10(8-13(11)14)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZHFNJKNFACFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C=[N+]1[O-])C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369272 | |
Record name | 2,2-Dimethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123557-86-8 | |
Record name | 2,2-Dimethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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